2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a synthetic compound categorized within the diazaspiro class of compounds. This compound is characterized by a unique spirocyclic structure that incorporates nitrogen atoms, making it of particular interest in medicinal chemistry due to its potential biological activities, especially as an enzyme and receptor inhibitor. Its chemical structure allows for interactions that may lead to therapeutic applications, particularly in treating various diseases.
The compound is recognized by its Chemical Abstracts Service (CAS) number 1185193-40-1 and has a molecular formula of C15H19FN2O. The molecular weight of this compound is approximately 262.32 g/mol . It belongs to the broader category of diazaspiro compounds, which are noted for their spirocyclic frameworks containing nitrogen atoms.
The synthesis of 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves several key steps:
This synthetic pathway can be optimized for industrial applications to improve yield and purity through advanced purification techniques.
The molecular structure of 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one features a spirocyclic arrangement with two nitrogen atoms integrated into the framework.
This notation provides insight into the connectivity and arrangement of atoms within the compound.
2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo several chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis.
The mechanism of action for 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one primarily involves its ability to inhibit specific molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By binding to the kinase domain of RIPK1, it blocks its activity, thereby preventing necroptosis—a form of programmed cell death associated with inflammation and various disease states. This inhibition can potentially reduce inflammation and cellular damage in different pathological contexts .
The physical properties of 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one are summarized as follows:
These properties indicate that while specific data on state characteristics may be limited, the compound's molecular structure suggests potential stability under various conditions .
The applications of 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one span several fields:
Spirocyclic scaffolds, particularly diazaspiro[4.5]decanones, represent a privileged structural motif in medicinal chemistry due to their three-dimensional complexity and conformational rigidity. These compounds feature two nitrogen atoms within a spiro-fused ring system connecting piperidine and cyclohexanone rings via a shared quaternary carbon atom. This architecture imposes significant stereochemical constraints that:
The spiro[4.5]decanone core provides a vectorially defined three-dimensional framework unavailable in planar aromatic systems. Unlike flat scaffolds that dominate historical compound libraries, this spirocyclic system positions exit vectors orthogonally, allowing simultaneous engagement of multiple binding pockets in biological targets. Recent synthetic advances have enabled efficient functionalization at C(2), C(7), and C(8) positions, making this scaffold a versatile platform for structure-activity relationship exploration [4].
Table 1: Comparative Analysis of Spirocyclic Scaffolds in Drug Design
Spirocyclic Core | sp³ Carbon Fraction | Ring Strain (kcal/mol) | Synthetic Accessibility |
---|---|---|---|
Spiro[4.5]decanone | 0.76 | 4.2 | Moderate |
Spiro[3.3]heptane | 0.81 | 18.5 | Challenging |
Spiro[2.3]hexane | 0.83 | 27.3 | Difficult |
Piperidine (reference) | 0.55 | 0 | Excellent |
The ketone moiety in diazaspiro[4.5]decanones serves multiple functions: it introduces a hydrogen-bond acceptor site, modulates electron distribution across the scaffold, and provides a synthetic handle for further derivatization. This contrasts with non-ketone spirocycles like 2,6-diazaspiro[3.3]heptane, where synthetic access to analogous ketone derivatives remains challenging. Computational studies indicate the ketone carbonyl in diazaspiro[4.5]decanones exhibits a dipole moment of 2.7–2.9 D, significantly influencing molecular electrostatic potential and enhancing interactions with polar binding pockets [1] [4].
Fluorine incorporation represents a cornerstone strategy in modern bioactive compound optimization. The 4-fluorobenzyl substituent in 2-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one provides multiple advantageous properties:
Metabolic Stabilization: Fluorine substitution at the para-position of benzyl groups dramatically reduces oxidative metabolism by cytochrome P450 enzymes. The C–F bond (bond dissociation energy ≈ 116 kcal/mol) resists homolytic cleavage, while fluorine's electron-withdrawing effect deactivates the aromatic ring toward electrophilic oxidation. This extends compound half-life in vivo without requiring additional structural modifications [5].
Electrostatic Modulation: Fluorine's high electronegativity (Pauling scale: 4.0) creates a dipole moment reversal in the benzyl group compared to non-fluorinated analogs. This alters electrostatic complementarity with target proteins. Computational studies show fluorinated ligands disrupt water networks at protein binding interfaces, enhancing binding entropy through desolvation effects [2].
Steric Mimicry: With a van der Waals radius of 1.47 Å, fluorine serves as a near-perfect isosteric replacement for hydrogen (1.20 Å) while occupying intermediate volume between hydrogen and oxygen. This enables optimal packing in hydrophobic pockets without steric clashes. The 4-fluorobenzyl group exhibits a volume of 72.3 ų, compared to 71.9 ų for benzyl and 75.1 ų for 4-chlorobenzyl, explaining its superior biomimetic properties [2] [5].
Table 2: Electronic and Steric Properties of Benzyl Substituents
Substituent | Van der Waals Volume (ų) | Hammett σₚ | Lipophilicity (π) |
---|---|---|---|
H (Benzyl) | 71.9 | 0.00 | 0.00 |
4-Fluorobenzyl | 72.3 | 0.06 | 0.14 |
4-Chlorobenzyl | 75.1 | 0.23 | 0.71 |
4-Methylbenzyl | 76.8 | -0.17 | 0.56 |
4-Trifluoromethylbenzyl | 88.2 | 0.54 | 0.88 |
"Replacement of the piperazine ring in Olaparib with its 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity and reduced off-mechanism cytotoxicity" [4]
This principle extends to 2-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one, where the spirocyclic core restricts conformational sampling to a limited ensemble of bioactive poses, minimizing off-target binding. The fluorobenzyl group further tunes this selectivity by exploiting subtle differences in hydrophobic pocket architectures among structurally related targets.
"Parameters determined for model compounds may not seamlessly align with those of a protein force field. As a result, various customized parameter sets have been published for specific fluorinated compounds and fluorinated amino acids" [2]
Advanced approaches include:
These developments enable accurate prediction of the bioactive conformation of 2-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one and its binding thermodynamics. Molecular dynamics simulations incorporating fluorine-specific parameters reveal the 4-fluorobenzyl group disrupts ordered water networks at protein binding sites, contributing -2.3 to -3.1 kcal/mol to binding free energy through entropy-driven desolvation [2] [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3